molecular formula C10H9ClO B1419025 4-Cyclopropylbenzoyl chloride CAS No. 76274-94-7

4-Cyclopropylbenzoyl chloride

Cat. No.: B1419025
CAS No.: 76274-94-7
M. Wt: 180.63 g/mol
InChI Key: PFLSDXYKTMMDEA-UHFFFAOYSA-N
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Description

4-Cyclopropylbenzoyl chloride is an organic compound with the molecular formula C10H9ClO. It is a pale-yellow to yellow-brown liquid at room temperature and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a cyclopropyl group attached to a benzoyl chloride moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Cyclopropylbenzoyl chloride can be synthesized through the reaction of 4-cyclopropylbenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under reflux conditions. The reaction typically proceeds as follows: [ \text{C}_9\text{H}_9\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_9\text{COCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where 4-cyclopropylbenzoic acid is treated with thionyl chloride or oxalyl chloride. The reaction is carried out under controlled temperatures and pressures to ensure high yield and purity of the product .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can be hydrolyzed to form 4-cyclopropylbenzoic acid in the presence of water or aqueous bases.

    Reduction: It can be reduced to 4-cyclopropylbenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters in the presence of a base such as pyridine.

    Thiols: Form thioesters under similar conditions as alcohols.

Major Products:

Scientific Research Applications

4-Cyclopropylbenzoyl chloride is widely used in scientific research due to its versatility as a chemical intermediate. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-cyclopropylbenzoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets include proteins, nucleic acids, and other biomolecules, where it can alter their activity and interactions .

Comparison with Similar Compounds

    Benzoyl Chloride: Similar in structure but lacks the cyclopropyl group.

    4-Methylbenzoyl Chloride: Contains a methyl group instead of a cyclopropyl group.

    4-Chlorobenzoyl Chloride: Contains an additional chlorine atom on the benzene ring.

Uniqueness: 4-Cyclopropylbenzoyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs .

Properties

IUPAC Name

4-cyclopropylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFLSDXYKTMMDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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